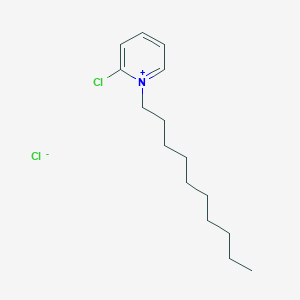

2-Chloro-1-decylpyridin-1-ium chloride

Beschreibung

2-Chloro-1-decylpyridin-1-ium chloride is a quaternary ammonium compound belonging to the alkylpyridinium chloride family. Its structure consists of a pyridinium ring with a decyl (10-carbon) alkyl chain at the N1 position and a chlorine substituent at the C2 position, paired with a chloride counterion . This dual substitution distinguishes it from simpler alkylpyridinium salts, as the chloro group introduces steric and electronic effects that influence reactivity and intermolecular interactions.

The compound is synthesized via alkylation of pyridine with 1-chlorodecane, followed by chlorination at the C2 position. Its applications span surfactants, antiseptics, and biocides, leveraging its amphiphilic nature and cationic charge to disrupt microbial membranes. Physical properties include high solubility in polar solvents (e.g., water, ethanol) due to its ionic character, though the decyl chain moderates hydrophilicity compared to shorter-chain analogs. Structural studies of such compounds often employ X-ray crystallography, with software like SHELX playing a historical role in refining small-molecule structures .

Eigenschaften

CAS-Nummer |

112261-42-4 |

|---|---|

Molekularformel |

C15H25Cl2N |

Molekulargewicht |

290.3 g/mol |

IUPAC-Name |

2-chloro-1-decylpyridin-1-ium;chloride |

InChI |

InChI=1S/C15H25ClN.ClH/c1-2-3-4-5-6-7-8-10-13-17-14-11-9-12-15(17)16;/h9,11-12,14H,2-8,10,13H2,1H3;1H/q+1;/p-1 |

InChI-Schlüssel |

FKLCZPOODCDZKF-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCC[N+]1=CC=CC=C1Cl.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-decylpyridin-1-ium chloride typically involves the quaternization of pyridine with a decyl halide, followed by chlorination. The reaction is usually carried out in an organic solvent under reflux conditions. The general reaction scheme is as follows:

Quaternization: Pyridine reacts with decyl chloride to form 1-decylpyridinium chloride.

Industrial Production Methods

Industrial production of 2-Chloro-1-decylpyridin-1-ium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-decylpyridin-1-ium chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.

Addition Reactions: The pyridinium ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include 2-hydroxy-1-decylpyridin-1-ium chloride, 2-alkoxy-1-decylpyridin-1-ium chloride, and 2-amino-1-decylpyridin-1-ium chloride.

Oxidation: Products include 2-chloro-1-decylpyridin-1-ium N-oxide.

Reduction: Products include 1-decylpyridin-1-ium chloride.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-decylpyridin-1-ium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in the preparation of other pyridinium salts.

Biology: Employed in the study of cell membrane interactions and as an antimicrobial agent.

Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.

Industry: Utilized in the formulation of disinfectants and cleaning agents

Wirkmechanismus

The mechanism of action of 2-Chloro-1-decylpyridin-1-ium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the amphiphilic nature of the molecule, which allows it to integrate into the membrane and disrupt its integrity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-1-decylpyridin-1-ium chloride with structurally related alkylpyridinium chlorides, emphasizing key differences in alkyl chain length, substituents, and functional properties.

Table 1: Structural and Functional Comparison

Key Findings:

Chain Length Effects :

- The decyl chain in 2-chloro-1-decylpyridin-1-ium chloride results in a higher critical micelle concentration (CMC) compared to myristylpyridinium chloride (14 carbons). Longer alkyl chains enhance hydrophobic interactions, reducing CMC and improving surfactant efficiency .

- Antimicrobial activity typically increases with chain length up to 12–14 carbons, but the chloro substituent in the target compound may compensate for its shorter chain by enhancing membrane disruption via electronic effects.

Applications :

- Myristylpyridinium chloride is widely used in cosmetics and topical antiseptics due to its balance of solubility and hydrophobicity. In contrast, the target compound’s chloro substituent may expand its utility in environments requiring oxidative stability or targeted biocidal action.

Notes

- Structural comparisons rely on crystallographic data refined using tools like SHELX, which remains a standard for small-molecule analysis despite newer software advancements .

- The chloro substituent’s impact on biological activity warrants further study, particularly in combination with varying chain lengths.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.